molecular formula C66H106Br2N2O2S4Sn2 B12336045 1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane

1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane

Cat. No.: B12336045
M. Wt: 1485.1 g/mol
InChI Key: JKRYTIMAYUGJHQ-UHFFFAOYSA-N
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Description

1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of conjugated polymers and organic semiconductors.

Preparation Methods

The synthesis of 1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione involves several steps. One common method includes the bromination of thiophene derivatives followed by coupling reactions to form the desired pyrrolo[3,4-c]pyrrole core. The reaction conditions typically involve the use of palladium catalysts and specific solvents to ensure high yield and purity .

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and toluene, as well as catalysts such as palladium and copper. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified electronic properties .

Scientific Research Applications

1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione exerts its effects is primarily through its interaction with electronic systems. The compound’s conjugated structure allows it to participate in electron transfer processes, making it an effective component in organic electronic devices. The molecular targets and pathways involved include the modulation of charge carrier mobility and the enhancement of electronic conductivity .

Comparison with Similar Compounds

Compared to other similar compounds, 1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione stands out due to its unique combination of bromine and thiophene groups, which provide enhanced electronic properties. Similar compounds include:

Properties

Molecular Formula

C66H106Br2N2O2S4Sn2

Molecular Weight

1485.1 g/mol

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane

InChI

InChI=1S/C54H86Br2N2O2S2.C6H2S2.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;1-3-7-6-2-4-8-5(1)6;;;;;;;;/h37-40,43-44H,5-36,41-42H2,1-4H3;1-2H;6*1H3;;

InChI Key

JKRYTIMAYUGJHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br.C[Sn](C)(C)C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C

Related CAS

1260685-65-1

Origin of Product

United States

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